molecular formula C16H10FNO2 B142327 7-Fluoro-2-phenylquinoline-4-carboxylic acid CAS No. 132132-54-8

7-Fluoro-2-phenylquinoline-4-carboxylic acid

Cat. No. B142327
CAS RN: 132132-54-8
M. Wt: 267.25 g/mol
InChI Key: MUTUDFZNRULRAE-UHFFFAOYSA-N
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Description

7-Fluoro-2-phenylquinoline-4-carboxylic acid is a biochemical compound with the molecular formula C16H10FNO2 and a molecular weight of 267.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline have been used to form an intermediate compound, which then reacts with various substituted amines to produce the desired products .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-phenylquinoline-4-carboxylic acid consists of a quinoline core with a fluorine atom at the 7-position and a phenyl group at the 2-position. The carboxylic acid group is attached at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Fluoro-2-phenylquinoline-4-carboxylic acid are not detailed in the search results, quinoline derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The predicted melting point of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is 184.96°C, and its predicted boiling point is approximately 459.8°C at 760 mmHg. The compound has a predicted density of 1.3 g/cm³ .

Scientific Research Applications

Synthesis of Derivatives

The compound can be used as an intermediate in the synthesis of various derivatives. For instance, it can react with various substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives .

Anticancer Activity

Some derivatives of 7-Fluoro-2-phenylquinoline-4-carboxylic acid have shown significant anticancer activity. They have been tested for their effect on cellular viability against various carcinoma cell lines such as MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO .

Apoptotic DNA Fragmentation

Certain derivatives of this compound have exhibited excellent DNA fragmentation patterns, confirming apoptosis. This property is particularly useful in cancer research, as it can help understand the mechanisms of cell death .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies. These studies can help establish the probable mechanism of action of synthesized compounds, which is crucial in drug discovery .

Histone Deacetylase Inhibitors

2-Phenylquinoline-4-carboxylic acid derivatives, which can be synthesized from 7-Fluoro-2-phenylquinoline-4-carboxylic acid, have been found to act as novel histone deacetylase inhibitors. This property makes them potential candidates for the development of anticancer drugs .

Catalyst in Doebner Reaction

7-Fluoro-2-phenylquinoline-4-carboxylic acid can be synthesized using the Doebner reaction, where Iron (III) trifluoromethanesulfonate [Fe (OTF)3] acts as an effective catalyst .

Future Directions

The future directions for research on 7-Fluoro-2-phenylquinoline-4-carboxylic acid and similar compounds could involve further exploration of their potential as anticancer agents, particularly through the design of potent hTopoIIα inhibitors .

properties

IUPAC Name

7-fluoro-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTUDFZNRULRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-phenylquinoline-4-carboxylic acid

CAS RN

132132-54-8
Record name 7-fluoro-2-phenylquinoline-4-carboxylic acid
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